3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one
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Overview
Description
3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxy-1,2-dihydroquinolin-2-one.
Chloromethylation: The chloromethylation of 7-methoxy-1,2-dihydroquinolin-2-one is achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group in the quinoline ring can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
Substitution Products: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation Products: Formation of quinoline N-oxides.
Reduction Products: Formation of dihydroquinoline derivatives.
Scientific Research Applications
3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex quinoline-based molecules.
Industrial Applications: The compound finds use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The quinoline ring can interact with DNA or RNA, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)quinoline: Lacks the methoxy group, resulting in different chemical and biological properties.
7-methoxy-1,2-dihydroquinolin-2-one: Lacks the chloromethyl group, affecting its reactivity and applications.
3-(bromomethyl)-7-methoxy-1,2-dihydroquinolin-2-one: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness
3-(chloromethyl)-7-methoxy-1,2-dihydroquinolin-2-one is unique due to the presence of both chloromethyl and methoxy groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
955960-61-9 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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